N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
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Overview
Description
N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring substituted with a methyl group at the 5-position, a phenyl group attached to the oxazole ring, and a carboxamide functional group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of 5-methylpyridin-2-amine through the reaction of 2-chloropyridine with methylamine.
Oxazole Ring Formation: The next step involves the cyclization of the pyridine derivative with a suitable reagent, such as phenylglyoxal, to form the oxazole ring.
Carboxamide Formation: Finally, the oxazole derivative is reacted with an appropriate carboxylic acid derivative, such as 2-chlorobenzoyl chloride, to yield the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the carboxamide group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide: Lacks the methyl group on the pyridine ring, which may affect its chemical and biological properties.
N-(5-methylpyridin-2-yl)-5-(4-methylphenyl)-1,3-oxazole-2-carboxamide: Contains an additional methyl group on the phenyl ring, potentially altering its reactivity and interactions.
N-(5-methylpyridin-2-yl)-5-phenyl-1,3-thiazole-2-carboxamide: Features a thiazole ring instead of an oxazole ring, which can influence its electronic properties and biological activity.
The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-8-14(17-9-11)19-15(20)16-18-10-13(21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRCHJKFOCJLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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